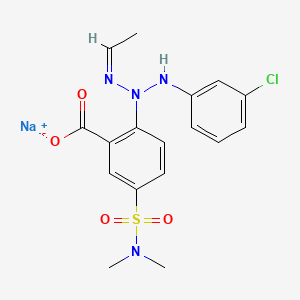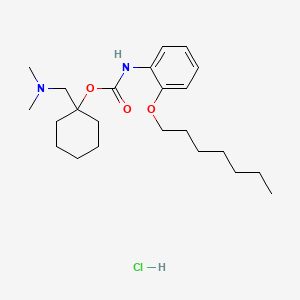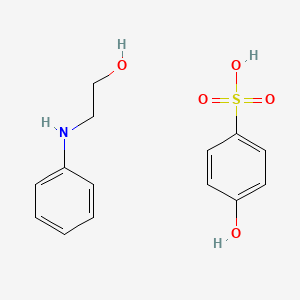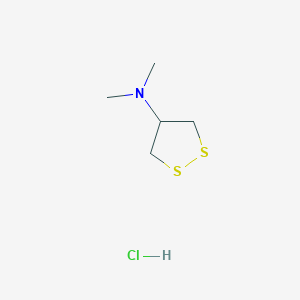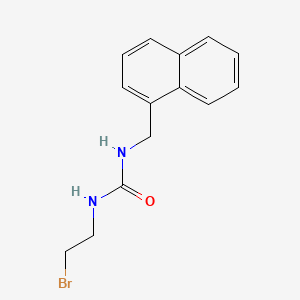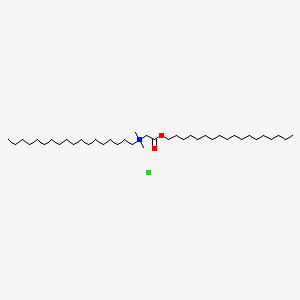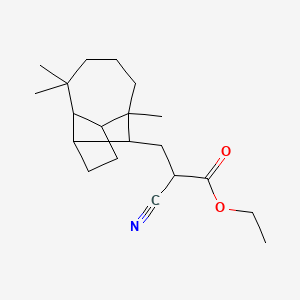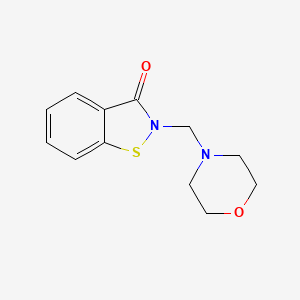
2-(4-Morpholinylmethyl)-1,2-benzisothiazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Morpholinylmethyl)-1,2-benzisothiazol-3(2H)-one: is a heterocyclic compound that features a morpholine ring attached to a benzisothiazolone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Morpholinylmethyl)-1,2-benzisothiazol-3(2H)-one typically involves the reaction of 2-chloromethyl-1,2-benzisothiazol-3(2H)-one with morpholine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzisothiazolone ring.
Reduction: Reduction reactions can target the carbonyl group in the benzisothiazolone ring.
Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Bases like sodium hydride or potassium carbonate are often used to deprotonate the morpholine ring, facilitating nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(4-Morpholinylmethyl)-1,2-benzisothiazol-3(2H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2-(4-Morpholinylmethyl)-1,2-benzisothiazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The benzisothiazolone core can also interact with hydrophobic pockets in proteins, enhancing its binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Morpholinylmethyl)phenol
- 4,6-Disubstituted-2-(4-morpholinyl)pyrimidines
- 2-Methoxy-4-(4-morpholinylmethyl)phenol
Uniqueness
2-(4-Morpholinylmethyl)-1,2-benzisothiazol-3(2H)-one is unique due to the presence of both a morpholine ring and a benzisothiazolone core. This dual functionality allows for a wide range of chemical modifications and applications, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
84012-54-4 |
|---|---|
Molekularformel |
C12H14N2O2S |
Molekulargewicht |
250.32 g/mol |
IUPAC-Name |
2-(morpholin-4-ylmethyl)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C12H14N2O2S/c15-12-10-3-1-2-4-11(10)17-14(12)9-13-5-7-16-8-6-13/h1-4H,5-9H2 |
InChI-Schlüssel |
BYDCJQINJGGKLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CN2C(=O)C3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


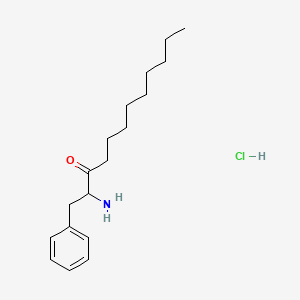
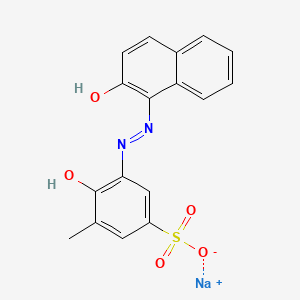
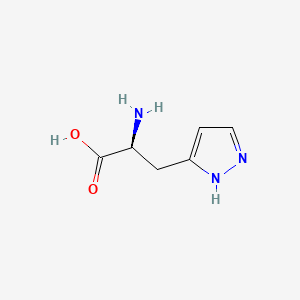
![3,8-Dichloro-5,10-bis[(3-chlorophenyl)amino]pyrene-1,6-dione](/img/structure/B12692545.png)
![6,7,8,9-Tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecine](/img/structure/B12692549.png)
